N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide
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Overview
Description
N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide is a complex organic compound that features a thiazole and pyridine ring fused together, along with an oxolane ring
Mechanism of Action
Target of Action
The primary targets of N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide Compounds with a similar thiazolo[4,5-b]pyridine structure have been reported to interact with a wide range of receptor targets .
Mode of Action
The exact mode of action of This compound It’s known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities , suggesting that this compound may have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the thiazole ring through the reaction of hydrazonoyl halides with appropriate precursors in the presence of ethanol and triethylamine . The pyridine ring is then fused to the thiazole ring through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole and pyridine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly targeting phosphoinositide 3-kinase (PI3K) pathways.
Biological Studies: The compound is used in studies related to cancer biology due to its potential anti-tumor properties.
Industrial Applications: It is investigated for its role in developing new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide.
Pyridine Derivatives: Various pyridine-based kinase inhibitors.
Uniqueness
N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide is unique due to its specific structural features that allow for potent inhibition of PI3K, making it a valuable compound in the development of targeted cancer therapies .
Properties
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-10-12(17-21-14-4-2-8-19-18(14)24-17)6-7-13(11)20-16(22)15-5-3-9-23-15/h2,4,6-8,10,15H,3,5,9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHJNHTVIBPBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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